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molecular formula C9H10O2S B8807254 2-(5-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid

2-(5-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No. B8807254
M. Wt: 182.24 g/mol
InChI Key: FQKROEPGEPPLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217716B2

Procedure details

To a solution of tert-butyl 2-(5-methylthien-2-yl)cyclopropanecarboxylate (100 mg, 0.42 mmol) in CH2Cl2 (3 mL) at RT was added trifluoroacetic acid (1 mL). The reaction mixture was stirred at RT for 10 min and concentrated in vacuo. The crude 2-(5-methylthien-2-yl)cyclopropanecarboxylic acid was used without further purification. M.S.(M+1) 182
Name
tert-butyl 2-(5-methylthien-2-yl)cyclopropanecarboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([CH:7]2[CH2:9][CH:8]2[C:10]([O:12]C(C)(C)C)=[O:11])=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:1][C:2]1[S:6][C:5]([CH:7]2[CH2:9][CH:8]2[C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
tert-butyl 2-(5-methylthien-2-yl)cyclopropanecarboxylate
Quantity
100 mg
Type
reactant
Smiles
CC1=CC=C(S1)C1C(C1)C(=O)OC(C)(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude 2-(5-methylthien-2-yl)cyclopropanecarboxylic acid was used without further purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC1=CC=C(S1)C1C(C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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